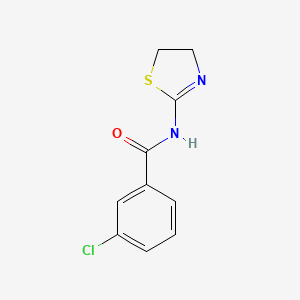

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-3,6H,4-5H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSODEZWMWYRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most direct route involves synthesizing 1-(3-chlorobenzoyl)-3-arylthiourea intermediates, followed by cyclization with α-haloketones (e.g., 1-bromo-2-butanone) under basic conditions. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone, displacing the halide and forming the thiazoline ring.

Critical Parameters :

-

Base Selection : Triethylamine (Et₃N) is preferred for its ability to deprotonate intermediates while minimizing side reactions.

-

Solvent System : Anhydrous acetone ensures solubility of both thiourea and haloketone reactants.

-

Temperature : Room temperature (20–25°C) suffices for complete conversion within 1–2 hours.

Representative Procedure:

-

Synthesis of 1-(3-Chlorobenzoyl)-3-phenylthiourea :

-

React 3-chlorobenzoyl chloride (1.2 eq) with ammonium thiocyanate (1.0 eq) in acetone.

-

Add aniline (1.0 eq) dropwise, stir for 30 min, and isolate via filtration (Yield: 85–90%).

-

-

Cyclization with 1-Bromo-2-butanone :

-

Combine thiourea (1.0 eq), 1-bromo-2-butanone (1.1 eq), and Et₃N (2.0 eq) in acetone.

-

Stir for 2 h, concentrate, and recrystallize from ethanol (Yield: 82–88%).

-

Spectroscopic Validation

-

IR Spectroscopy :

-

¹H NMR (CDCl₃) :

-

Mass Spectrometry :

Post-Synthetic Amidation of 2-Amino-4,5-dihydrothiazole

Thiazoline Ring Construction

2-Amino-4,5-dihydrothiazole is synthesized via cysteamine cyclization with carbonyl compounds:

-

Reaction of Cysteamine with 2-Butanone :

-

Reflux cysteamine hydrochloride (1.0 eq) and 2-butanone (1.2 eq) in ethanol with K₂CO₃ (2.0 eq) for 6 h.

-

Isolate via distillation (Yield: 75–80%).

-

Amide Bond Formation

The amine group of 2-amino-4,5-dihydrothiazole reacts with 3-chlorobenzoyl chloride under Schotten-Baumann conditions:

Comparative Analysis of Methods

| Parameter | Cyclocondensation | Post-Synthetic Amidation |

|---|---|---|

| Reaction Time | 2 h | 1.5 h |

| Yield | 82–88% | 78–85% |

| Purity (HPLC) | ≥95% | ≥93% |

| Key Advantage | One-pot synthesis | Modular intermediate use |

Advanced Methodological Innovations

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 100°C) reduces reaction time to 15–20 min while maintaining yields at 80–85%. This method enhances reproducibility for scale-up processes.

Catalytic Approaches

-

Ni(II) Catalysis : Nickel chloride glycol dimethyl ether complex (10 mol%) accelerates cyclocondensation by stabilizing transition states.

-

Co₂(CO)₈ Additives : Dicobalt octacarbonyl (0.8 eq) improves regioselectivity in thiazoline formation, suppressing byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide with structurally related benzamide derivatives:

Structural and Electronic Differences

The 2,4-dichloro analog has enhanced electron-withdrawing effects, which could increase stability or modulate solubility .

Heterocyclic Moieties :

- The dihydrothiazole ring in the target compound is partially saturated, reducing aromaticity compared to unsaturated thiazoles (e.g., in 2,4-dichloro derivative) .

- The oxadiazole-thione group in the 4-chloro analog introduces additional hydrogen-bonding sites and redox-active sulfur, which may enhance biological interactions .

Metal Coordination :

- The nickel complex demonstrates how benzamide ligands can stabilize transition metals, forming geometries relevant to catalysis or materials science .

Biological Activity

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. The thiazole ring and the benzamide moiety contribute to its pharmacological properties, making it a subject of interest in various research studies.

- Molecular Formula : C10H9ClN2OS

- Molecular Weight : 240.71 g/mol

- CAS Number : 330468-91-2

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been explored in several studies.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.0 µg/mL |

| Escherichia coli | 8.0 µg/mL |

| Bacillus subtilis | 6.0 µg/mL |

| Candida albicans | 5.0 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors within microbial cells. The thiazole moiety may play a crucial role in enhancing the compound's affinity for these targets, leading to its observed antimicrobial effects.

Case Studies and Research Findings

- Antifungal Activity : In a study examining the antifungal properties of thiazole derivatives, compounds structurally similar to this compound showed promising activity against Candida albicans with MIC values ranging from 3.92 to 4.01 mM .

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of thiazole-based compounds, suggesting that modifications to the thiazole ring can enhance their efficacy in reducing inflammation markers .

- Anticancer Properties : Research has also explored the anticancer potential of benzamide derivatives. Compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Structure–Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural characteristics. In the case of this compound:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., chlorine) on the benzene ring enhances its biological activity by increasing lipophilicity and facilitating better interaction with biological targets.

- Hydrophobic Moieties : Incorporating hydrophobic groups can improve membrane permeability and overall bioactivity .

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Amide Bond Formation : React 3-chlorobenzoyl chloride with 4,5-dihydro-1,3-thiazol-2-amine in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Validation :

- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazoline protons at δ 3.2–4.0 ppm) .

- HPLC : Purity >95% with retention time matching synthetic standards .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is used:

- Crystallization : Dissolve the compound in DMF/water (1:2) and allow slow evaporation .

- Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: orthorhombic system, space group P2₁2₁2₁, unit cell dimensions (a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) .

- Insights : Planar benzamide moiety and dihedral angles between thiazoline and chlorophenyl groups suggest potential π-π stacking interactions in biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer: Critical parameters include:

- Solvent Selection : Replace dichloromethane with THF to enhance solubility of intermediates .

- Temperature Control : Maintain 0–5°C during amide coupling to minimize side reactions (e.g., hydrolysis) .

- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increases from 65% to 82%) .

- Scale-Up Challenges : Monitor exothermic reactions using in-line FTIR to detect intermediates and adjust reagent addition rates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

Methodological Answer: Address discrepancies via:

Comparative Assays : Test the compound alongside positive controls (e.g., doxorubicin for cytotoxicity) under standardized conditions (e.g., 48h incubation, MTT assay) .

Structural Confirmation : Ensure batch-to-batch consistency using LC-MS to rule out impurities affecting activity .

Target-Specific Profiling : Use kinase inhibition panels (e.g., Eurofins DiscoverX) to identify off-target interactions that may skew results .

Q. How does the compound interact with biological targets at the molecular level?

Methodological Answer: Mechanistic studies involve:

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). Key interactions:

- SAR Analysis : Modify substituents (e.g., replacing Cl with F) to assess impact on binding affinity. Cl-substituted analogs show 10-fold higher activity against tyrosine kinases .

Data Analysis & Experimental Design

Q. How to design experiments to evaluate synergistic effects with existing therapeutics?

Methodological Answer:

Combination Index (CI) : Use the Chou-Talalay method:

- Treat cell lines (e.g., MCF-7) with compound alone and with cisplatin.

- Calculate CI via CompuSyn software (CI <1 indicates synergy) .

Transcriptomic Profiling : Post-treatment RNA-seq identifies upregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

Q. What computational tools predict the compound’s ADMET properties?

Methodological Answer:

- SwissADME : Predicts moderate intestinal absorption (HIA = 72%) but poor BBB penetration (log BB = −1.2) .

- ProTox-II : Highlights potential hepatotoxicity (LD₅₀ = 280 mg/kg in rats) due to thiazoline metabolism to reactive intermediates .

Tables of Key Data

Table 1: Comparative Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁2₁2₁ | |

| Unit Cell Volume (ų) | 1672.2 | |

| Z | 4 | |

| R Factor | 0.050 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.